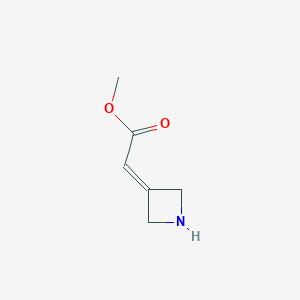

Methyl 2-(azetidin-3-ylidene)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

methyl 2-(azetidin-3-ylidene)acetate |

InChI |

InChI=1S/C6H9NO2/c1-9-6(8)2-5-3-7-4-5/h2,7H,3-4H2,1H3 |

InChI Key |

XYYXJRCFHHPISO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies Pertaining to Methyl 2 Azetidin 3 Ylidene Acetate and Key Precursors

Preparation of Methyl (N-Boc-azetidin-3-ylidene)acetate as a Central Intermediate

The synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate serves as a crucial step, introducing the exocyclic double bond and the acetate (B1210297) functionality. The tert-butoxycarbonyl (Boc) protecting group on the azetidine (B1206935) nitrogen ensures stability and prevents unwanted side reactions during the olefination process.

Horner-Wadsworth-Emmons Reaction from (N-Boc)azetidin-3-one Precursors

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones. youtube.comresearchgate.net In this context, the commercially available (N-Boc)azetidin-3-one is reacted with a stabilized phosphonate (B1237965) ylide, typically generated in situ from a phosphonate ester and a base. This reaction offers a reliable route to Methyl (N-Boc-azetidin-3-ylidene)acetate.

The successful execution of the Horner-Wadsworth-Emmons reaction for the synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate is dependent on the appropriate choice of base and solvent. A common and effective system involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the phosphonate reagent, methyl 2-(dimethoxyphosphoryl)acetate, thereby generating the nucleophilic carbanion.

A typical procedure involves adding neat methyl 2-(dimethoxyphosphoryl)acetate to a suspension of sodium hydride in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). Following the formation of the phosphonate carbanion, a solution of 1-Boc-3-azetidinone in the same solvent is introduced. The reaction mixture is stirred for a period, typically around one hour, to ensure complete conversion. The reaction is then quenched, and the product is isolated and purified, often through distillation, to yield the desired Methyl (N-Boc-azetidin-3-ylidene)acetate as a colorless oil. nih.gov

Detailed Research Findings:

A specific reported synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (an alternative nomenclature for Methyl (N-Boc-azetidin-3-ylidene)acetate) employed the following conditions:

Phosphonate Reagent: Methyl 2-(dimethoxyphosphoryl)acetate

Base: Sodium hydride (NaH, 60% dispersion in mineral oil)

Solvent: Dry Tetrahydrofuran (THF)

Reaction Time: 1 hour

Yield: 72% nih.gov

The reaction proceeds by the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of the (N-Boc)azetidin-3-one. This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, facilitating product purification.

Table 1: Reaction Conditions for the Horner-Wadsworth-Emmons Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

| Reagent/Condition | Specification | Role | Reference |

|---|---|---|---|

| Ketone | (N-Boc)azetidin-3-one | Substrate | nih.gov |

| Phosphonate | Methyl 2-(dimethoxyphosphoryl)acetate | Ylide Precursor | nih.gov |

| Base | Sodium Hydride (NaH) | Deprotonating Agent | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Reaction Medium | nih.gov |

| Reaction Time | 1 hour | - | nih.gov |

| Yield | 72% | - | nih.gov |

The Horner-Wadsworth-Emmons reaction is generally a robust and high-yielding method for olefination. researchgate.net Its application to cyclic ketones like (N-Boc)azetidin-3-one demonstrates its versatility. The reaction is tolerant of various functional groups, and the Boc protecting group on the azetidine nitrogen is stable under the typical basic conditions employed.

However, the scope of this specific reaction with substituted (N-Boc)azetidin-3-one precursors has not been extensively detailed in the literature. It can be inferred that steric hindrance at positions C-2 or C-4 of the azetidine ring could potentially impact the reaction rate and yield. Highly bulky substituents adjacent to the carbonyl group might impede the approach of the phosphonate carbanion, necessitating longer reaction times or stronger bases.

A general limitation of the Horner-Wadsworth-Emmons reaction, particularly with ketones, can be the control of stereoselectivity, leading to mixtures of E and Z isomers. While the reaction with aldehydes often shows high E-selectivity, the outcome with unsymmetrical ketones can be less predictable. youtube.com For the synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate from the symmetrical (N-Boc)azetidin-3-one, this is not a concern as only one geometric isomer is possible. However, if substituted azetidinones were used, the potential for forming geometric isomers would need to be considered and the product mixture carefully analyzed.

Reactivity Profiles and Transformative Chemistry of Methyl 2 Azetidin 3 Ylidene Acetate

Electrophilic and Nucleophilic Reaction Pathways

Methyl 2-(azetidin-3-ylidene)acetate is a versatile building block in organic synthesis, primarily due to the electrophilic nature of the α,β-unsaturated ester moiety. This reactivity allows for a range of transformative chemical reactions, most notably conjugate additions. The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles. This characteristic is central to its utility in constructing complex molecular architectures.

The Aza-Michael addition, a specific type of conjugate addition involving a nitrogen-based nucleophile, is a cornerstone of the reactivity of this compound. This reaction facilitates the formation of a carbon-nitrogen (C-N) bond, a critical linkage in a vast array of biologically active compounds and pharmaceutical agents. The general approach involves the reaction of this compound with various amines, leading to the formation of 3-substituted azetidine (B1206935) derivatives. mdpi.comresearchgate.netbohrium.comnih.gov

A significant application of the aza-Michael addition with this compound is its reaction with various NH-heterocycles. mdpi.comresearchgate.netbohrium.comnih.gov This strategy has proven effective for the synthesis of novel heterocyclic amino acid-like building blocks containing the azetidine scaffold. mdpi.com The reaction typically proceeds by treating the N-Boc protected this compound with a heterocyclic amine in the presence of a base. mdpi.comresearchgate.netbohrium.comnih.gov This methodology has been successfully applied to a range of heterocyclic amines, including both aliphatic and aromatic systems. mdpi.com For example, reactions with azetidine, pyrrolidine, piperidine, and morpholine, as well as with aromatic heterocycles like pyrazole (B372694), imidazole, benzimidazole, and indole, have been reported to yield the corresponding 3-substituted azetidine derivatives. mdpi.com

| Entry | NH-Heterocycle | Product | Yield (%) |

|---|---|---|---|

| 1 | Azetidine | Methyl 2-(1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64 |

| 2 | Pyrrolidine | Methyl 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 72 |

| 3 | Piperidine | Methyl 2-(1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 68 |

| 4 | Morpholine | Methyl 2-(1-Boc-3-morpholinoazetidin-3-yl)acetate | 75 |

| 5 | 1H-Pyrazole | Methyl 2-(1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 81 |

| 6 | 1H-Imidazole | Methyl 2-(1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |

| 7 | 1H-Benzimidazole | Methyl 2-(1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |

| 8 | 1H-Indole | Methyl 2-(1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |

Aza-Michael Addition Reactions

Reaction with NH-Heterocycles for C-N Bond Formation

Regioselectivity and Diastereoselectivity Considerations

In the context of aza-Michael additions involving ambident nucleophiles, such as certain NH-heterocycles, regioselectivity becomes a critical consideration. For instance, the reaction of indazole with methyl (N-Boc-azetidin-3-ylidene)acetate can potentially yield two regioisomers, the N-1 and N-2 adducts, due to tautomerism in the indazole ring. researchgate.net However, studies have shown that these reactions can proceed with high regioselectivity. researchgate.netresearchgate.net For example, the DBU-catalyzed aza-Michael reaction of 1H-indazole with enones has been reported to produce regioselective compounds. researchgate.net In the case of this compound, investigations have confirmed the formation of a single regioisomer, with the structure confirmed through NMR spectroscopy. researchgate.net

As the aza-Michael addition to the planar this compound creates a new stereocenter at the C3 position of the azetidine ring, the formation of stereoisomers is possible if the starting materials or catalysts are chiral. However, in the absence of chiral induction, the reaction typically results in a racemic mixture of the product. The primary focus in many reported syntheses has been on the formation of the C-N bond and achieving regioselectivity, with less emphasis on diastereoselectivity in the initial addition step. mdpi.comresearchgate.net

Substrate Tolerance and Yield Optimization

The aza-Michael addition of NH-heterocycles to this compound has been shown to tolerate a variety of substrates, leading to a diverse range of 3-substituted azetidine derivatives. mdpi.com Both saturated and aromatic heterocycles have been successfully employed as nucleophiles. mdpi.com The yields of these reactions are generally moderate to good, with optimization of reaction conditions playing a key role. mdpi.comresearchgate.net Factors such as the choice of solvent, temperature, and the nature of the catalyst can influence the efficiency of the reaction. For instance, conducting the reaction in acetonitrile (B52724) at elevated temperatures has been shown to be effective. mdpi.com The electronic and steric properties of the incoming nucleophile also impact the reaction outcome, with some heterocycles providing higher yields than others. mdpi.com

Catalytic Systems in Aza-Michael Additions (e.g., DBU)

The use of a catalyst is often crucial for promoting the aza-Michael addition to this compound. mdpi.comresearchgate.netbohrium.comnih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic organic base, is a commonly employed and effective catalyst for these transformations. mdpi.comresearchgate.netbohrium.comnih.gov DBU facilitates the reaction by deprotonating the NH-heterocycle, thereby increasing its nucleophilicity and promoting the conjugate addition to the electron-deficient alkene. lookchem.com The use of DBU allows for the reaction to proceed under relatively mild conditions and often results in good to excellent yields. researchgate.net It is noteworthy that DBU is also utilized in the synthesis of the precursor, methyl (N-Boc-azetidin-3-ylidene)acetate, through the Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one. mdpi.comresearchgate.netbohrium.comnih.gov

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of scientific databases and chemical literature has revealed a significant lack of specific reactivity data for the compound this compound, particularly concerning its cycloaddition chemistry and functional group interconversions as outlined in the requested article structure.

Despite extensive searches for information on the 1,3-dipolar cycloaddition reactions, silver-catalyzed approaches, formation of spirocyclic systems, and oxidative transformations to N-oxides specifically involving this compound, no direct research findings, detailed experimental data, or theoretical studies could be located.

The requested article, "," was structured to explore highly specific areas of its chemical behavior. The intended sections and subsections were:

1,3-Dipolar Cycloaddition Reactions with Dipolarophiles

Functional Group Interconversions of the Azetidine Ring System

Oxidative Transformations to N-Oxides

While the chemical concepts themselves—such as 1,3-dipolar cycloadditions and N-oxidation—are well-established for various nitrogen-containing heterocyclic compounds, the scientific community has not published specific studies applying these transformations to this compound.

This finding highlights a notable gap in the exploration of this particular azetidine derivative. The exocyclic double bond conjugated with the ester group in this compound suggests a potential for unique reactivity in cycloaddition reactions, and the tertiary amine within the azetidine ring is theoretically susceptible to oxidation. However, without published research, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline based on currently available scientific literature. Further experimental research would be required to elucidate the reactivity profiles of this compound in these specific areas.

Reductive Pathways to Amines

The conversion of this compound to the corresponding amines, such as 2-(azetidin-3-yl)ethan-1-amine, involves the reduction of both the exocyclic carbon-carbon double bond and the methyl ester group. This transformation can be achieved through a sequence of reduction steps that leverage established catalytic hydrogenation methods.

The initial step typically focuses on the saturation of the exocyclic double bond. Catalytic hydrogenation is a common and effective method for this purpose. This process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This reaction selectively reduces the alkene to an alkane, yielding Methyl 2-(azetidin-3-yl)acetate. An alternative approach for the reduction of an exocyclic double bond on an azetidine ring involves ionic reduction, for instance, using a combination of trifluoroacetic acid and a silane (B1218182) like triethylsilane. nih.gov

Following the saturation of the double bond, the subsequent challenge is the reduction of the methyl ester to a primary amine. This is a more complex transformation that typically proceeds via the corresponding primary alcohol. The ester can be reduced to 2-(azetidin-3-yl)ethanol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Once the primary alcohol is obtained, it can be converted into the target amine through several established synthetic routes:

Mesylation/Tosylation followed by Azide (B81097) Displacement: The alcohol is first converted to a good leaving group by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The resulting mesylate or tosylate is then treated with sodium azide (NaN₃) to yield an alkyl azide. Finally, the azide is reduced to the primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation.

Mitsunobu Reaction: The alcohol can be directly converted to the azide using a Mitsunobu reaction with hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (DPPA).

Reductive Amination: Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo reductive amination. This involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the primary amine.

These multi-step sequences provide reliable pathways to transform both the alkene and ester functionalities of this compound into a saturated aminoethyl-azetidine derivative.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound is a secondary amine, possessing a lone pair of electrons that imparts nucleophilic character. youtube.com This allows it to participate in a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the N-1 position of the azetidine ring. This N-functionalization is a crucial strategy for modifying the molecule's properties and for its incorporation into larger, more complex structures.

Common nucleophilic substitution reactions at the azetidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction proceeds via an Sₙ2 mechanism.

N-Acylation: Acyl groups can be introduced by treating the azetidine with acyl chlorides or acid anhydrides. youtube.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated. The resulting N-acyl azetidines are amides.

N-Arylation: The introduction of an aryl group at the nitrogen center can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com These methods typically involve reacting the azetidine with an aryl halide (bromide or iodide) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. mdpi.comnih.gov

Michael Addition: As a nucleophile, the azetidine nitrogen can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, or sulfones, forming a new carbon-nitrogen bond.

These transformations are fundamental to derivatizing the azetidine core, allowing for the synthesis of a wide array of substituted analogs from the parent this compound scaffold.

Cross-Coupling and Diversification Strategies

Suzuki-Miyaura Cross-Coupling for Heterocyclic Diversification

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to diversify heterocyclic structures derived from azetidines. mdpi.commdpi.com This strategy often involves a multi-step sequence where the azetidine scaffold is first linked to a halogenated heterocycle, which then serves as the electrophilic partner in the palladium-catalyzed coupling with various boronic acids.

A notable application involves the diversification of novel amino acid derivatives. mdpi.com In this approach, a precursor such as Methyl 2-((1-Boc-azetidin-3-yl)amino)-4-bromopyrazole-5-carboxylate, formed from an initial aza-Michael addition, is subjected to Suzuki-Miyaura coupling conditions. The bromine atom on the pyrazole ring acts as a handle for the introduction of a wide range of aryl and heteroaryl groups. mdpi.com

The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate or cesium carbonate) and a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. mdpi.commdpi.com This methodology demonstrates excellent functional group tolerance, allowing for the coupling of boronic acids bearing both electron-donating and electron-withdrawing substituents. The result is a library of complex molecules where the azetidine-containing fragment is appended to a diverse set of biaryl or heteroaryl-aryl structures. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Heterocyclic Diversification This table showcases the diversification of a brominated pyrazole-azetidine hybrid with various boronic acids. mdpi.com

N-Alkylation of Heterocyclic Carboxylates Utilizing Azetidine Derivatives

Azetidine derivatives serve as valuable alkylating agents for the N-alkylation of various nitrogen-containing heterocycles, providing a direct route to novel, constrained amino acid-like building blocks. This strategy is particularly useful for the regioselective alkylation of heterocycles like pyrazoles and indazoles, which contain multiple nitrogen atoms that could potentially be alkylated. researchgate.netbeilstein-journals.org

In this synthetic approach, a reactive azetidine derivative, such as N-Boc-3-iodoazetidine, is employed as the electrophile. The reaction involves the nucleophilic attack of the deprotonated heterocycle (e.g., a pyrazole carboxylate) on the carbon bearing the iodine atom of the azetidine ring. The reaction is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netbeilstein-journals.org

The use of a sterically defined alkylating agent like N-Boc-3-iodoazetidine can influence the regioselectivity of the alkylation, often favoring substitution at the less sterically hindered nitrogen atom of the heterocycle. researchgate.netbeilstein-journals.org This method provides efficient access to a range of N-azetidinyl heterocyclic carboxylates, which are highly functionalized molecules combining the structural features of a constrained amino acid with a heterocyclic core.

Table 2: Examples of N-Alkylation of Heterocyclic Carboxylates with an Azetidine Derivative This table illustrates the scope of the N-alkylation reaction between various heterocyclic carboxylates and N-Boc-3-iodoazetidine. researchgate.net

Applications in Advanced Organic Synthesis and Molecular Design

A Versatile Building Block for Complex Heterocyclic Compounds

The chemical reactivity of Methyl 2-(azetidin-3-ylidene)acetate makes it an invaluable precursor for the synthesis of a wide range of complex heterocyclic compounds, including spirocyclic and fused ring systems. The presence of the α,β-unsaturated ester moiety allows for facile conjugate additions, a key strategy for introducing molecular complexity.

A primary synthetic route to functionalized azetidines from this building block is the aza-Michael addition. nih.gov This reaction involves the addition of a nitrogen-based nucleophile to the β-position of the exocyclic double bond, leading to the formation of a new carbon-nitrogen bond and a 3,3-disubstituted azetidine (B1206935) core. A variety of heterocyclic amines, such as pyrazole (B372694), imidazole, triazole, indole, and benzotriazole, have been successfully employed in this reaction, demonstrating the broad applicability of this method for creating diverse molecular frameworks. nih.gov

The resulting 3-substituted azetidine-3-acetates can be further elaborated into more complex structures. For instance, the introduction of a brominated pyrazole moiety via aza-Michael addition, followed by a Suzuki-Miyaura cross-coupling reaction, allows for the diversification of the heterocyclic system, highlighting the modularity of this synthetic approach. nih.gov

Beyond simple addition reactions, this compound can participate in cycloaddition reactions to construct more intricate polycyclic systems. The strained nature of the azetidine ring can influence the stereochemical outcome of these reactions, providing access to unique three-dimensional structures that are of significant interest in medicinal chemistry.

A Gateway to Novel Heterocyclic Amino Acid Derivatives

Non-natural amino acids are of great interest for their ability to impart unique conformational constraints and biological activities to peptides and other biomolecules. This compound serves as a crucial starting material for the synthesis of a variety of novel heterocyclic amino acid derivatives. nih.govbohrium.com

The aza-Michael addition reaction is again a key transformation in this context. By reacting this compound with various heterocyclic amines, a library of novel amino acid building blocks can be generated. nih.gov These products incorporate both an azetidine ring and another heterocyclic motif, creating chimeric structures with potentially unique pharmacological properties.

The synthesis of these derivatives typically begins with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to yield the precursor, methyl (N-Boc-azetidin-3-ylidene)acetate. nih.gov Subsequent aza-Michael addition with a desired heterocycle, followed by deprotection, affords the target amino acid derivative. The following table illustrates the diversity of heterocyclic amino acids synthesized from this compound. nih.gov

| Reactant Heterocycle | Product: Heterocyclic Amino Acid Derivative |

| Azetidine | Methyl 2-(1-(azetidin-3-yl)azetidin-3-yl)acetate |

| Pyrrolidine | Methyl 2-(1-(pyrrolidin-1-yl)azetidin-3-yl)acetate |

| 3,3-Difluoropyrrolidine | Methyl 2-(1-(3,3-difluoropyrrolidin-1-yl)azetidin-3-yl)acetate |

| Piperidine | Methyl 2-(1-(piperidin-1-yl)azetidin-3-yl)acetate |

| 4,4-Difluoropiperidine | Methyl 2-(1-(4,4-difluoropiperidin-1-yl)azetidin-3-yl)acetate |

| Morpholine | Methyl 2-(1-(morpholin-1-yl)azetidin-3-yl)acetate |

| Pyrazole | Methyl 2-(1-(1H-pyrazol-1-yl)azetidin-3-yl)acetate |

| 3,5-Dimethylpyrazole | Methyl 2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-3-yl)acetate |

| Indazole | Methyl 2-(1-(1H-indazol-1-yl)azetidin-3-yl)acetate and Methyl 2-(1-(2H-indazol-2-yl)azetidin-3-yl)acetate |

| 1,2,4-Triazole | Methyl 2-(1-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate and Methyl 2-(1-(4H-1,2,4-triazol-4-yl)azetidin-3-yl)acetate |

| Benzotriazole | Methyl 2-(1-(1H-benzo[d] nih.govbohrium.comtriazol-1-yl)azetidin-3-yl)acetate and Methyl 2-(1-(2H-benzo[d] nih.govbohrium.comtriazol-2-yl)azetidin-3-yl)acetate |

These novel amino acids can be incorporated into peptides to modulate their structure and function. The constrained nature of the azetidine ring can influence peptide secondary structure and improve metabolic stability.

A Key Component in Scaffold Development for Medicinal Chemistry

The azetidine motif is increasingly recognized as a valuable component in the design of new therapeutic agents. Its incorporation into molecular scaffolds can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and can provide a three-dimensional vector for exploring chemical space. This compound is a pivotal starting material for the construction of a diverse range of azetidine-containing scaffolds for medicinal chemistry programs. nih.govnih.gov

The ability to readily introduce a variety of substituents at the 3-position of the azetidine ring through conjugate addition to this compound allows for the rapid generation of libraries of compounds with diverse pharmacological profiles. nih.gov This approach is central to diversity-oriented synthesis, where the goal is to create a collection of structurally diverse molecules to screen for biological activity.

The resulting 3,3-disubstituted azetidines can serve as core structures for further chemical modifications, leading to the development of more complex and potent drug candidates. The azetidine ring in these scaffolds can act as a rigid linker or as a key pharmacophoric element that interacts with biological targets. The unique stereochemistry of the 3-substituted azetidine core, which can be controlled through the synthetic route, is also a critical factor in determining biological activity.

Emerging Implications in Agrochemical Research and Development

While the application of this compound in medicinal chemistry is well-documented, its potential in agrochemical research is an emerging area of interest. The development of new pesticides and plant growth regulators often relies on the discovery of novel chemical scaffolds with unique modes of action. Azetidine derivatives have shown promise in this area, with some exhibiting plant growth-regulating properties. organic-chemistry.org

The structural features of compounds derived from this compound, such as the presence of a rigid azetidine core and the potential for diverse functionalization, make them attractive candidates for agrochemical screening. The introduction of specific heterocyclic moieties known to be active in agrochemical contexts could lead to the discovery of new lead compounds.

Although direct and extensive research on the agrochemical applications of this compound is not yet widely published, the known biological activity of other azetidine-containing molecules suggests that this is a promising avenue for future investigation. The versatility of this building block allows for the synthesis of a wide range of derivatives that could be screened for herbicidal, fungicidal, or insecticidal activity.

Facilitating the Generation of DNA-Encoded Peptide Libraries

DNA-encoded libraries (DELs) have revolutionized the field of drug discovery by enabling the synthesis and screening of vast numbers of compounds. nih.gov The technology relies on the ability to perform chemical reactions on DNA-tagged building blocks. The incorporation of non-natural amino acids is a key strategy for increasing the diversity and novelty of these libraries.

The novel heterocyclic amino acid derivatives synthesized from this compound are ideal candidates for integration into DNA-encoded peptide libraries. researchgate.net Their unique structures, which combine the constrained azetidine ring with other heterocyclic systems, can introduce novel pharmacophoric features into the peptide chains.

The synthesis of these amino acids in a protected form allows for their use in standard solid-phase peptide synthesis protocols, which can be adapted for on-DNA synthesis. The ability to generate a diverse library of these azetidine-containing amino acids from a single, versatile starting material like this compound is highly advantageous for the construction of large and diverse DELs. The screening of such libraries could lead to the identification of potent and selective ligands for a wide range of biological targets.

Computational and Theoretical Investigations of Methyl 2 Azetidin 3 Ylidene Acetate Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to study the electronic structure and energetics of molecules. For Methyl 2-(azetidin-3-ylidene)acetate, which has been used as a starting material in the synthesis of novel amino acid derivatives, DFT can provide fundamental insights into its chemical behavior. researchgate.netnih.gov

Reaction Mechanism Elucidation and Transition State Analysis

While specific DFT studies detailing the reaction mechanisms of this compound are not extensively published, this analysis is critical for understanding its role in synthesis. DFT calculations can map the potential energy surface for reactions such as the aza-Michael addition, a known application of this compound's derivatives. researchgate.netnih.gov

This process involves:

Optimization of Geometries: Calculating the lowest-energy structures for reactants, intermediates, and products.

Transition State (TS) Searching: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. A true transition state is confirmed by frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the connected reactants and products, confirming that the located TS is correct for the reaction of interest.

Table 1: Illustrative Data from a Hypothetical Transition State Analysis This table demonstrates the typical data obtained from DFT calculations for a reaction involving this compound. The values are not based on published results.

| Structure | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactant Complex | 0.00 | N---C > 3.0 | None |

| Transition State (TS1) | +15.7 | N---C = 2.1 | -450i |

| Product | -25.2 | N---C = 1.5 | None |

Conformational Analysis and Stability Predictions

The azetidine (B1206935) ring in this compound is a strained four-membered ring, and its conformation is of significant interest. DFT calculations can be used to perform a systematic search for different possible conformations (conformers) of the molecule. By comparing the calculated energies of these conformers, the most stable structure can be identified. This analysis is crucial as the molecular conformation can significantly influence its reactivity and interaction with other molecules. The relative energies of different conformers can be used to predict their population distribution at a given temperature.

Quantum Chemical Descriptors

Beyond energetics, DFT calculations provide wavefunctions from which various quantum chemical descriptors can be derived. These descriptors help in rationalizing the electronic structure and reactivity of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).

LUMO: Represents the lowest-energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (an electrophile).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. ekb.eg The spatial distribution of these orbitals indicates the likely sites for nucleophilic or electrophilic attack. For this compound, the LUMO is expected to be localized on the exocyclic double bond and the ester group, marking these as the primary sites for nucleophilic attack, consistent with its known reactivity in Michael additions.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative FMO data that would be generated from a DFT calculation. The values are for illustrative purposes only.

| Orbital | Energy (eV) | Interpretation |

|---|---|---|

| HOMO | -6.8 | Region of highest electron density; potential for electron donation. |

| LUMO | -1.2 | Region most susceptible to receiving electrons (nucleophilic attack). |

| HOMO-LUMO Gap | 5.6 | Indicator of chemical stability and reactivity. |

Evaluation of Natural Bond Orbitals (NBOs)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This analysis provides valuable information about charge distribution, hybridization, and intramolecular interactions. NBO analysis can quantify the charge on each atom (natural population analysis), providing a more reliable picture of the molecular charge distribution than other methods. It can also identify and quantify the strength of hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to molecular stability.

Global Reactivity Parameters (GRPs)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

A data table for these parameters for this compound cannot be generated as the necessary computational studies have not been published.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. Different colors represent different potential values:

Red: Regions of high negative electrostatic potential, indicative of sites prone to electrophilic attack.

Blue: Regions of high positive electrostatic potential, indicative of sites prone to nucleophilic attack.

Green: Regions of near-zero potential.

An MEP surface analysis for this compound would identify the likely sites for chemical reactions. For instance, the nitrogen atom of the azetidine ring and the oxygen atoms of the ester group would be expected to be regions of negative potential, while the hydrogen atoms attached to the ring and the methyl group would likely be regions of positive potential. However, a precise and detailed analysis with electrostatic potential values is not available.

Stereochemical Outcome Prediction and Rationalization

The prediction and rationalization of the stereochemical outcome of reactions involving this compound would rely on computational modeling of reaction pathways. This involves calculating the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

Factors that would be considered in such a study include:

Steric Hindrance: The spatial arrangement of atoms that may favor one approach of a reactant over another.

Electronic Effects: The influence of the electron distribution on the reaction pathway.

Conformational Analysis: Identifying the most stable conformations of the reactants and transition states.

Without specific computational studies on the reactions of this compound, it is not possible to provide predictions or rationalizations for its stereochemical outcomes.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone for the structural analysis of "Methyl 2-(azetidin-3-ylidene)acetate" and its intermediates. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of the N-Boc protected precursor, tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, provides key information about the number and chemical environment of the protons in the molecule.

A representative ¹H NMR spectrum of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in deuterated chloroform (B151607) (CDCl₃) at 500 MHz displays characteristic signals. The vinylic proton (=CH) appears as a singlet at approximately 5.71 ppm. The two methylene (B1212753) groups (NCH₂) of the azetidine (B1206935) ring appear as multiplets around 4.83 ppm and 4.60 ppm. The nine equivalent protons of the tert-butyl protecting group (C(CH₃)₃) typically show a strong singlet at around 1.47 ppm, although some sources have reported this signal with discrepancies. The three protons of the methyl ester group (OCH₃) are also expected to produce a singlet, a standard feature in methyl esters.

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| =CH | ~5.71 | s (singlet) |

| NCH₂ (azetidine) | ~4.83 | m (multiplet) |

| NCH₂ (azetidine) | ~4.60 | m (multiplet) |

| OCH₃ | Not explicitly stated in sources | s (singlet) |

| C(CH₃)₃ | ~1.47 | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

For this analogue, the carbonyl carbon of the Boc group is observed around 156.26 ppm, and the quaternary carbon of the Boc group appears at approximately 80.03 ppm. The carbons of the azetidine ring and the exocyclic double bond are also identifiable in the spectrum. The methyl group of the acetate (B1210297) would be expected to appear at a characteristic upfield shift.

| Carbon Atom | Approximate Chemical Shift (δ) ppm |

| C=O (ester) | Not explicitly stated in sources |

| C=O (Boc) | ~156.3 |

| C=C (vinylic) | Not explicitly stated in sources |

| C=C (vinylic) | Not explicitly stated in sources |

| C (CH₃)₃ (Boc) | ~80.0 |

| NC H₂ (azetidine) | Not explicitly stated in sources |

| OC H₃ | Not explicitly stated in sources |

| C(C H₃)₃ (Boc) | ~28.4 |

Other Relevant NMR Techniques (e.g., ¹⁵N, ¹⁹F NMR)

Further structural confirmation can be achieved using other NMR techniques. For nitrogen-containing compounds like "this compound," ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the azetidine ring. However, specific ¹⁵N NMR data for this compound is not currently available in the public domain. Similarly, ¹⁹F NMR would be a relevant technique for fluorinated derivatives of this compound, but not for the parent molecule itself.

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the elemental formula. While specific HRMS data for tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate was not found, data for the related phenyl ketone analogue offers a point of comparison. For tert-butyl 3-(2-oxo-2-phenylethylidene)azetidine-1-carboxylate, the calculated m/z for the [M+H]⁺ ion is 274.1437, with an experimental value found to be 274.1439, confirming its elemental composition. A similar level of accuracy would be expected for the target compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC/MS) is an essential technique for monitoring the progress of chemical reactions, such as the synthesis and deprotection of "this compound." By separating the components of a reaction mixture over time and analyzing them with a mass spectrometer, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product. While the general applicability of LC/MS for this purpose is well-established, specific LC/MS methods or data for the synthesis of "this compound" have not been detailed in the available literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. creative-biostructure.comwikipedia.org This powerful analytical technique provides precise information on atomic positions, bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. carleton.edu For chiral molecules, X-ray crystallography can also elucidate the absolute stereochemistry, a critical aspect for understanding stereospecific interactions in various chemical and biological contexts.

The application of X-ray crystallography to a chiral, enantiomerically pure sample of a derivative of this compound would provide conclusive evidence of its molecular architecture. The process begins with the growth of a high-quality single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The interaction of X-rays with the crystal's electron density produces a unique diffraction pattern. iastate.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell is generated, from which the atomic structure is solved and refined. uu.nl

Conformational Analysis

The refined crystal structure reveals the precise spatial arrangement of the azetidine ring, the exocyclic double bond, and the methyl acetate group. Key conformational features, such as the planarity of the azetidine ring or any puckering, and the relative orientation (syn/anti) of the substituents, are determined with high precision. researchgate.net The torsion angles along the rotatable bonds are measured directly from the crystallographic model, providing a static snapshot of the molecule's preferred conformation within the crystal lattice. This solid-state conformation is understood to be a low-energy state, influenced by both intramolecular forces and intermolecular packing forces within the crystal. acs.org

Determination of Absolute Stereochemistry

When a compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray diffraction can be used to determine its absolute configuration. ed.ac.uk This is achieved by utilizing the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. wikipedia.org This effect breaks Friedel's Law, which states that the intensities of diffraction spots with indices (h,k,l) and (-h,-k,-l)—known as a Bijvoet pair—are equal. The small but measurable differences in intensity between these Bijvoet pairs contain the information about the absolute structure of the crystal. nih.gov

To quantify the absolute structure, the Flack parameter is calculated during the crystallographic refinement process. wikipedia.org A Flack parameter value close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. ox.ac.ukmdpi.com Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice. wikipedia.org For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak, making the determination more challenging but still feasible, especially with the use of copper (Cu Kα) radiation which enhances the effect. researchgate.netresearchgate.net

While no published crystal structure for this compound is currently available, the table below provides an illustrative example of the crystallographic data that would be obtained from such an analysis. The values are hypothetical and representative of a typical small organic molecule.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Chemical Formula | C6H9NO2 | The elemental composition of the molecule. |

| Formula Weight | 127.14 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P21 | The specific symmetry group of the crystal, indicating a non-centrosymmetric and chiral space group. |

| a (Å) | 6.15 | The lengths of the unit cell axes. |

| b (Å) | 8.20 | |

| c (Å) | 7.50 | |

| β (°) | 105.5 | The angle of the unit cell axis for a monoclinic system. |

| Volume (Å3) | 364.6 | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Flack Parameter | 0.05 (3) | A value near 0 confirms the assigned absolute configuration. The number in parentheses is the standard uncertainty. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.